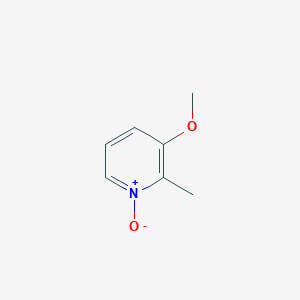

3-Methoxy-2-methylpyridine 1-oxide

Description

BenchChem offers high-quality 3-Methoxy-2-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-methoxy-2-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H9NO2/c1-6-7(10-2)4-3-5-8(6)9/h3-5H,1-2H3 |

InChI Key |

YQDVRUQPMQHIAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=[N+]1[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Master Guide: 3-Methoxy-2-methylpyridine 1-oxide

Topic: 3-Methoxy-2-methylpyridine 1-oxide (CAS 35392-65-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

The Strategic "Lynchpin" in Proton Pump Inhibitor (PPI) Synthesis[1]

Executive Summary

3-Methoxy-2-methylpyridine 1-oxide (CAS 35392-65-5) is a critical heterocyclic intermediate primarily utilized in the pharmaceutical industry for the synthesis of benzimidazole-based proton pump inhibitors (PPIs), specifically Pantoprazole and Rabeprazole .[1]

Its chemical value lies in the N-oxide functionality , which electronically activates the pyridine ring. While the unoxidized pyridine ring is electron-deficient and resistant to electrophilic attack, the N-oxide group creates a unique "push-pull" electronic environment.[1] This activation is the requisite step that allows for regioselective nitration at the C4 position—a transformation impossible on the non-oxidized precursor. This guide details the physicochemical profile, validated synthesis protocols, and the mechanistic logic driving its application in medicinal chemistry.

Chemical Architecture & Physicochemical Profile[1][2][3]

The compound presents as a crystalline solid, typically yellow to off-white, stable under ambient conditions but hygroscopic.

Table 1: Core Technical Specifications

| Property | Specification |

| CAS Number | 35392-65-5 |

| IUPAC Name | 3-Methoxy-2-methyl-1-oxidopyridin-1-ium |

| Synonyms | 3-Methoxy-2-picoline N-oxide; 2-Methyl-3-methoxypyridine 1-oxide |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Melting Point | 103 – 104 °C (Crystalline) [1] |

| Appearance | Yellow to off-white crystals |

| Solubility | Soluble in Methanol, DCM, Chloroform; Sparingly soluble in water |

| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) |

Spectral Validation Data

To validate the identity of synthesized batches, compare against the following NMR shifts. The distinct methoxy singlet and the downfield shift of the aromatic protons confirm N-oxidation.[1]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.82 (d, J = 6.5 Hz, 1H, H-6)[4]

-

δ 6.93 (m, 1H, H-5)

-

δ 6.69 (d, J = 8.6 Hz, 1H, H-4)

-

δ 3.75 (s, 3H, -OCH₃)

-

δ 2.32 (s, 3H, -CH₃) [2]

-

Synthetic Protocol: N-Oxidation Workflow

Objective: Conversion of 3-methoxy-2-methylpyridine to its N-oxide derivative. Mechanism: Nucleophilic attack of the pyridine nitrogen lone pair on the electrophilic oxygen of the peracid.

Reagents & Equipment[1][3][6][7][8][9]

-

Substrate: 3-Methoxy-2-methylpyridine (1.0 eq)

-

Quench: Sodium Sulfite or Manganese Dioxide (to destroy excess peroxide)

Step-by-Step Methodology

-

Dissolution: Dissolve 3-methoxy-2-methylpyridine (e.g., 15.3 g, 0.124 mol) in Glacial Acetic Acid (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Controlled Addition (Critical Step): Heat the solution to 60–80°C . Add Hydrogen Peroxide (30%, ~40 mL) dropwise over 1–2 hours.

-

Reaction Phase: Maintain temperature at 80°C and stir for 6–12 hours (overnight).

-

Workup:

-

Extraction: Extract the aqueous layer with Chloroform or Dichloromethane (3 x 100 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Toluene or Acetone/Ether to yield yellow crystals (Yield: ~60–80%).[1]

Visualization: Synthesis Workflow

Figure 1: Validated synthetic route for the production of CAS 35392-65-5.

Application in Drug Development (The "Why")

The primary utility of CAS 35392-65-5 is its role as a regioselective directing scaffold .[1] In the synthesis of Pantoprazole, the pyridine ring requires a leaving group (usually -Cl or -NO₂) at the 4-position to facilitate the final coupling with the benzimidazole thiol.[1]

The Mechanistic Logic

-

Deactivation: The pyridine nitrogen is naturally electron-withdrawing, deactivating the ring to electrophilic substitution (like nitration).[1]

-

Activation: Converting the nitrogen to the N-oxide pushes electron density back into the ring (specifically at C2 and C4) via resonance.[1]

-

Regioselectivity: The 3-methoxy group is an ortho/para director.[1]

Downstream Pathway

The N-oxide (CAS 35392-65-5) is nitrated to form 4-nitro-3-methoxy-2-methylpyridine 1-oxide .[1] This nitro group is a labile leaving group that can be displaced by chloride (using Acetyl Chloride or POCl₃) or directly by nucleophiles to form the final drug architecture.

Visualization: PPI Synthesis Pathway

Figure 2: The critical role of CAS 35392-65-5 in the synthesis of major Proton Pump Inhibitors.

Safety & Handling Protocols

While not classified as highly toxic, the chemical nature of pyridine N-oxides requires specific safety measures.[1]

-

Thermal Instability: N-oxides can be thermally unstable.[1] Do not distill the crude reaction mixture to dryness at high temperatures (>120°C) without verifying thermal stability, as decomposition can be energetic.

-

Nitration Risks: The downstream nitration of this compound involves mixed acids (HNO₃/H₂SO₄).[5] This reaction is highly exothermic.[1] Always perform a thermal safety calorimetry (DSC) scan before scaling up the nitration step.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.[1]

References

-

United States Patent 4758579A. Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.[1] (Example 1f details the synthesis and melting point of 3-methoxy-2-methylpyridine 1-oxide).

-

National Institutes of Health (NIH) - PMC. Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation.[1] (Provides 1H and 13C NMR spectral data for compound 12e, confirmed as 3-methoxy-2-methylpyridine 1-oxide). [Link]

Sources

- 1. 35392-66-6|5-Methoxy-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Manganese-Based Contrast Agents for Magnetic Resonance Imaging of Liver Tumors: Structure-Activity Relationships and Lead Candidate Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Page loading... [guidechem.com]

Spectroscopic Profile of 3-Methoxy-2-methylpyridine 1-oxide: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Methoxy-2-methylpyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra, this document leverages advanced computational prediction tools and comparative analysis with structurally related analogues to offer a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing foundational data for compound identification, characterization, and method development. Detailed experimental protocols for acquiring such data are also presented, establishing a framework for future empirical validation.

Introduction

3-Methoxy-2-methylpyridine 1-oxide is a substituted pyridine N-oxide, a class of compounds known for its diverse applications, including as synthetic intermediates, catalysts, and pharmacologically active agents. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and spectroscopic behavior. The further substitution with a methoxy and a methyl group introduces additional complexity and specificity to its molecular signature. A thorough understanding of its spectroscopic profile is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This guide presents a detailed, albeit predictive, analysis of the key spectroscopic features of 3-Methoxy-2-methylpyridine 1-oxide. By combining computational predictions with empirical data from analogous compounds, we aim to provide a robust and scientifically grounded spectroscopic profile.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3-Methoxy-2-methylpyridine 1-oxide, with its constituent functional groups, dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

Caption: Relationship between the molecular structure and key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 3-Methoxy-2-methylpyridine 1-oxide in a standard solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Doublet | 1H | H6 |

| ~7.0-7.2 | Triplet | 1H | H4 |

| ~6.8-7.0 | Doublet | 1H | H5 |

| ~3.9 | Singlet | 3H | OCH₃ |

| ~2.5 | Singlet | 3H | CH₃ |

Interpretation: The proton at the C6 position is expected to be the most deshielded due to its proximity to the electron-withdrawing N-oxide group. The protons at C4 and C5 will appear at intermediate chemical shifts, with their splitting patterns determined by their coupling to each other. The methoxy and methyl protons are expected to appear as sharp singlets in the upfield region of the spectrum. The chemical shifts of pyridine N-oxide protons are sensitive to the solvent environment.[1]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule. N-oxidation typically leads to a shielding of the C2 and C4 carbons and a deshielding of the C3 and C5 carbons relative to the parent pyridine.[2]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C2 |

| ~145-150 | C3 |

| ~115-120 | C4 |

| ~120-125 | C5 |

| ~135-140 | C6 |

| ~55-60 | OCH₃ |

| ~15-20 | CH₃ |

Interpretation: The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C2 and C3) are expected to be significantly deshielded. The remaining ring carbons will have chemical shifts influenced by the electronic effects of the N-oxide, methoxy, and methyl groups.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Caption: A typical workflow for acquiring NMR spectra of a small molecule.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-2-methylpyridine 1-oxide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Calibration: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 to 4096) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃, OCH₃) |

| ~1600-1450 | Strong | Aromatic C=C and C=N stretching |

| ~1250-1200 | Strong | N-O stretching |

| ~1100-1000 | Strong | C-O stretching (methoxy) |

Interpretation: The most characteristic vibration is expected to be the strong N-O stretching band, typically observed in the 1200-1300 cm⁻¹ region for pyridine N-oxides.[1] The exact position of this band can be influenced by the electronic nature of the substituents on the pyridine ring. The aromatic C-H and C=C/C=N stretching vibrations will confirm the presence of the pyridine ring. The aliphatic C-H and C-O stretching bands will correspond to the methyl and methoxy groups, respectively.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Step-by-Step Methodology (KBr Pellet Method):

-

Sample Grinding: Grind a small amount (1-2 mg) of 3-Methoxy-2-methylpyridine 1-oxide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Measurement: Place the empty pellet holder in the IR spectrometer and record a background spectrum.

-

Sample Measurement: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 139.06 (Calculated for C₇H₉NO₂)[3]

-

Key Fragmentation Pathways:

-

Loss of an oxygen atom ([M-16]⁺): A common fragmentation pathway for N-oxides, leading to the corresponding pyridine derivative (m/z = 123).[4]

-

Loss of a methyl radical ([M-15]⁺): Fragmentation of the methyl group, resulting in an ion at m/z = 124.

-

Loss of a methoxy radical ([M-31]⁺): Cleavage of the methoxy group, leading to an ion at m/z = 108.

-

Loss of formaldehyde ([M-30]⁺): Rearrangement and loss of H₂CO from the methoxy group.

-

Caption: Predicted major fragmentation pathways for 3-Methoxy-2-methylpyridine 1-oxide in EI-MS.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine N-oxides typically exhibit a strong π-π* transition band.[1]

Predicted UV-Vis Absorption:

-

λ_max: ~280-300 nm

-

Molar Absorptivity (ε): High

Interpretation: The main absorption band is attributed to the π-π* electronic transition within the aromatic system, which is influenced by the N-oxide group. The position and intensity of this band can be affected by the solvent polarity and the nature of the substituents. The methoxy group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption maximum compared to the unsubstituted pyridine N-oxide.[5]

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Solution Preparation: Prepare a dilute solution of 3-Methoxy-2-methylpyridine 1-oxide in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λ_max.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 3-Methoxy-2-methylpyridine 1-oxide based on computational modeling and comparative analysis with related compounds. The predicted ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis data, along with the provided experimental protocols, offer a valuable starting point for the empirical characterization of this molecule. While computational predictions are a powerful tool, experimental verification remains the gold standard. This guide is intended to facilitate such future experimental work and to aid researchers in the identification and study of this and similar heterocyclic N-oxides.

References

- Cushley, R. J., Naugler, D., & Ortiz, C. (1975). Carbon-13 Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12214016, 3-Methoxy-2-methylpyridine 1-oxide. Retrieved February 17, 2026 from [Link].

- Shoolery, J. N. (1984). Recent developments in 13C- and proton-NMR.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Jaffé, H. H., & Orchin, M. (1953). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 75(2), 246-249.

- Abramovitch, R. A., & Smith, E. M. (1974). The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Supplement Part 2. John Wiley & Sons.

- Katritzky, A. R., & Lagowski, J. M. (1960). Prototropic Tautomerism of Heteroaromatic Compounds: II. The 4-Hydroxypyridine ⇌ 4-Pyridone Equilibrium. Journal of the Chemical Society (Resumed), 179-182.

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved February 17, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved February 17, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Pyridine, 1-oxide. Retrieved February 17, 2026, from [Link]

- Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.

- Buchs, A., & Glangetas, A. (1976). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 11(12), 1284-1293.

- Chmurzyński, L. (1997). Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile. Molecules, 2(11), 169-175.

- Al-Showiman, S. S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.

- Laihia, K., Puszko, A., Kolehmainen, E., & Lorenc, J. (2013). 1H, 13C and 15N NMR study of 2-alkylnitrosoamino-4-nitropyridines and N-oxides: An example on restricted inversion of sp3 nitrogen. Journal of Molecular Structure, 1037, 259-263.

- Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309.

-

EPFL. (n.d.). MS tools. Retrieved February 17, 2026, from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved February 17, 2026, from [Link]

- Lightner, D. A., Majeti, S., & Rhee, R. P. (1976). The electron-impact-induced fragmentation of pyridine N-oxides. Organic Mass Spectrometry, 11(4), 373-383.

Sources

Introduction: The Pyridine N-Oxide Moiety as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide group to a pyridine ring is a subtle yet profound structural modification that dramatically alters the molecule's physicochemical properties and biological activity.[1] Pyridine N-oxides, first described in 1926, have evolved from chemical curiosities to indispensable scaffolds in modern drug discovery.[2] Their unique electronic nature, characterized by a highly polar N⁺-O⁻ dative bond, imbues them with properties that are expertly leveraged to overcome challenges in drug design, from enhancing solubility to enabling targeted drug delivery.[1][3]

This guide provides a comprehensive exploration of the multifaceted biological activities of substituted pyridine N-oxides. Moving beyond a simple catalog of effects, we will delve into the mechanistic underpinnings of their actions, explain the rationale behind key experimental methodologies, and offer insights into their strategic application in pharmaceutical development. The narrative is structured to provide a foundational understanding of their chemical properties, followed by a detailed examination of their diverse therapeutic applications, and concluding with practical, field-proven experimental protocols.

The Physicochemical Transformation: How N-Oxidation Governs Biological Potential

The biological fate and efficacy of a pyridine derivative are intrinsically linked to its physicochemical characteristics. The N-oxide group acts as a powerful modulator of these properties, providing a versatile tool for medicinal chemists.[1]

Electronic Profile: The N-oxide group exhibits a dual electronic character; it is a strong π-donor through resonance, which increases electron density at the 2-, 4-, and 6-positions, while also acting as a σ-acceptor due to the oxygen's electronegativity.[1] This perturbation makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution, opening up synthetic pathways that are challenging with the parent pyridine.[1][4] This enhanced reactivity is crucial for synthesizing a diverse library of substituted analogs for biological screening.

Solubility and Pharmacokinetics: The highly polar N-oxide group is a strong hydrogen bond acceptor.[1] This characteristic is frequently exploited to improve the aqueous solubility of drug candidates, which can enhance oral bioavailability.[1][3] Furthermore, this polarity can modulate membrane permeability, altering the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[1][3]

Basicity: A defining feature of pyridine N-oxide is its markedly lower basicity compared to pyridine.[1] The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is more than five orders of magnitude lower than that of pyridine (pKa ≈ 5.2).[1] This reduction in basicity means the molecule is less likely to be protonated at physiological pH, which can significantly impact drug-receptor interactions and cellular uptake.

| Property | Pyridine | Pyridine N-oxide | Implication in Drug Design |

| pKa (Conjugate Acid) | ~5.2[1] | ~0.8[1] | Reduced ionization at physiological pH, altering receptor binding and cell penetration. |

| Dipole Moment (D) | ~2.03[2] | ~4.37[2] | Increased polarity enhances aqueous solubility and hydrogen bonding capacity. |

| Solubility in Water | Miscible | High | Improved formulation possibilities and potential for better oral absorption.[1][3] |

Table 1: Comparative physicochemical properties of pyridine and pyridine N-oxide.

Caption: Impact of N-oxidation on pyridine's core physicochemical properties.

Diverse Mechanisms of Biological Action

The unique properties conferred by the N-oxide moiety translate into a wide spectrum of biological activities. The substituents on the pyridine ring play a critical role in fine-tuning this activity, determining the specific molecular targets and therapeutic applications.

Antimicrobial Activity

Substituted pyridine N-oxides have demonstrated significant activity against bacteria, fungi, and mycobacteria.[3][5][6]

-

Antibacterial Action and Quorum Sensing Inhibition: Certain compounds, such as 4-nitropyridine-N-oxide, function as quorum sensing inhibitors in pathogens like Pseudomonas aeruginosa.[5] Quorum sensing is a cell-to-cell communication system crucial for biofilm formation and pathogenicity.[5][7] By binding to key receptors like LasR, these N-oxides disrupt this communication, thereby attenuating virulence without directly killing the bacteria, which may reduce the pressure for resistance development.[5][7]

-

Antifungal Properties: The presence of a nitro group in the 4-position of the pyridine N-oxide ring has been shown to be essential for potent antifungal activity.[8][9] The mechanism is thought to involve the compound's ability to act as a good electron acceptor, interfering with critical cellular processes within the fungal cell.[8]

-

Antimycobacterial Effects: N-oxides have also been investigated for activity against Mycobacterium tuberculosis.[3][5] Some benzotriazine-di-N-oxides are active against both replicating and non-replicating Mtb, suggesting that the reductive enzymes needed to activate these compounds are expressed in different metabolic states of the bacteria.[3][5]

Anticancer Activity: The Hypoxia-Activated Prodrug Strategy

One of the most promising applications of pyridine N-oxides in oncology is their use as hypoxia-activated prodrugs, also known as bioreductive agents.[1][10] Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional radiation and chemotherapy.

The core principle is that the N-oxide moiety is relatively stable under normal oxygen (normoxic) conditions but can undergo enzymatic one-electron reduction in hypoxic environments.[1] This reduction generates highly reactive radical species that are cytotoxic, causing DNA damage and cell death specifically in the targeted tumor microenvironment.[10] This targeted activation minimizes damage to healthy, well-oxygenated tissues, potentially leading to a wider therapeutic window.[3] Some pyridine N-oxide analogs have also shown the ability to inhibit key cancer-related signaling pathways, with protein kinase B (AKT) identified as a potential target.[10]

Caption: Mechanism of hypoxia-selective activation of a pyridine N-oxide prodrug.

Antiviral Activity

Pyridine N-oxide derivatives have emerged as a unique class of antiviral compounds, particularly against HIV and coronaviruses.[11][12]

-

Anti-HIV Mechanisms: These compounds can exhibit multiple mechanisms of action. Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), exclusively targeting the HIV-1 reverse transcriptase enzyme.[11][13] Others act at a later, post-integrational stage of the viral replication cycle, potentially by interfering with HIV gene expression through pathways like NF-κB.[11][14] This dual-target potential makes them intriguing candidates for overcoming drug resistance.

-

Anti-Coronavirus Activity: A range of pyridine N-oxide derivatives have shown inhibitory activity against various coronaviruses, including the feline infectious peritonitis virus (FIPV) and human SARS-CoV.[12][15] Studies have indicated that the N-oxide moiety itself is indispensable for this antiviral effect.[15]

Anti-inflammatory and Other Activities

-

Anti-inflammatory Effects: The anti-inflammatory properties of some pyridine derivatives may be linked to their ability to interfere with pro-inflammatory signaling pathways.[16] For instance, some compounds are thought to inhibit the NF-κB and AP-1 signaling cascades, which are central regulators of the inflammatory response.[14][16] Iron chelation is another proposed mechanism, as iron can catalyze the generation of toxic free radicals involved in inflammation.[16]

-

Enzyme Inhibition: The pyridine N-oxide scaffold has been successfully incorporated into potent and selective enzyme inhibitors. A notable example is in the development of Factor XIa inhibitors, which are being explored as novel anticoagulants with a potentially lower risk of bleeding compared to current therapies.[17]

Experimental Protocols for Evaluation

Scientific integrity demands that experimental protocols are robust, reproducible, and self-validating. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of substituted pyridine N-oxides, incorporating essential controls.

General Protocol for Synthesis of a Substituted Pyridine N-Oxide

This protocol describes the oxidation of a substituted pyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method.[18]

Causality: The choice of m-CPBA is based on its efficacy and relatively mild reaction conditions. The basic nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. An inert, aprotic solvent like dichloromethane (DCM) is used to prevent side reactions.

Methodology:

-

Dissolution: Dissolve the starting substituted pyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes to bring the temperature to 0 °C.

-

Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching (Self-Validation): Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir for 30 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyridine N-oxide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The deshielding of protons ortho to the N-oxide group in the ¹H NMR spectrum is a characteristic sign of successful oxidation.[18]

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Causality: This broth microdilution method allows for the efficient testing of multiple concentrations in a standardized format (96-well plate), providing quantitative data on antimicrobial potency.

Methodology:

-

Preparation: Prepare a stock solution of the test pyridine N-oxide derivative in a suitable solvent (e.g., DMSO). Prepare a fresh culture of the target microorganism (e.g., E. coli for antibacterial testing) in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: In a 96-well microtiter plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls (Self-Validation):

-

Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin) to confirm the susceptibility of the microorganism.

-

Negative Control (Growth Control): A well containing only broth and the microbial inoculum (no test compound) to confirm normal growth.

-

Sterility Control: A well containing only sterile broth to check for contamination.

-

Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used, to ensure it has no inhibitory effect on its own.

-

-

Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37 °C) for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Substituted pyridine N-oxides represent a remarkably versatile and enduring class of compounds in medicinal chemistry. Their unique ability to modulate physicochemical properties like solubility and basicity, coupled with a diverse range of biological mechanisms—from bioreductive activation in hypoxic tumors to the inhibition of viral enzymes—ensures their continued relevance in the quest for novel therapeutics.[1][3] The structure-activity relationships are often complex, with subtle changes in substitution patterns leading to significant shifts in biological activity and target specificity.[15][19]

Future research will likely focus on several key areas:

-

Rational Design of Selective Inhibitors: Leveraging computational modeling and structural biology to design next-generation N-oxides with high affinity and selectivity for specific targets, such as kinases or viral proteases.[10]

-

Advanced Prodrug Strategies: Developing more sophisticated hypoxia-activated prodrugs with improved tumor penetration and more efficient reductive activation.

-

Combination Therapies: Exploring the synergistic potential of pyridine N-oxides with other therapeutic agents, for instance, combining a quorum sensing inhibitor with a traditional antibiotic to combat resistant infections.

The pyridine N-oxide moiety is not merely a structural component but a functional unit that offers strategic advantages. For researchers and drug developers, a deep understanding of its chemistry and biology is essential for unlocking its full therapeutic potential.

References

- Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.

- Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. PubMed.

- Studies of antimicrobial activity of picryl amino pyridine N-oxides. Request PDF.

- Antimycobacterial activity of quaternary pyridinium salts and pyridinium N-oxides--review. N/A.

- Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.

- Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Journal of Antimicrobial Chemotherapy, Oxford Academic.

- Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals.

- Role of N-oxide group in pyridine deriv

- Synthesis and biological activities of pyridine N-oxide bearing 5-aminoisoxazoles as potential acetylcholinesterase and monoamine oxidase inhibitors for Alzheimer's disease.

- Reinvestigation of the antifungal activities of some aromatic N-oxides. Indian Academy of Sciences.

- Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC, NIH.

- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.

- A study on the anti-inflammatory effects of new deriv

- Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PubMed Central.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC, NIH.

- Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar.

- Pyridine N-Oxides. Baran Lab.

- Pyridine-N-oxide. Wikipedia.

- Substituent effect on the properties of pyridine-N-oxides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. baranlab.org [baranlab.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimycobacterial activity of quaternary pyridinium salts and pyridinium N-oxides--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Technical Guide: 3-Methoxy-2-methylpyridine 1-oxide as a Synthetic Intermediate

Executive Summary: The Strategic Value of the N-Oxide Scaffold

3-Methoxy-2-methylpyridine 1-oxide (CAS: 35392-65-5) is a pivotal heterocyclic building block in the pharmaceutical industry, specifically serving as the structural core for the "prazole" class of proton pump inhibitors (PPIs), including Pantoprazole and Rabeprazole .

Unlike simple pyridines, the N-oxide moiety in this intermediate serves a dual function:

-

Electronic Activation: It activates the C4 position for electrophilic substitution (e.g., nitration), allowing for the introduction of alkoxy side chains essential for drug potency.

-

Side-Chain Functionalization: It enables the Boekelheide rearrangement , a specific transformation that converts the unreactive C2-methyl group into a reactive hydroxymethyl linker, the critical attachment point for the benzimidazole sulfoxide moiety found in all PPIs.

This guide details the synthesis, functionalization, and mechanistic pathways of 3-Methoxy-2-methylpyridine 1-oxide, providing optimized protocols for industrial application.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 3-Methoxy-2-methylpyridine 1-oxide |

| CAS Number | 35392-65-5 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 107–110 °C |

| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water |

| Key Hazard | Skin/Eye Irritant; Thermal decomposition may release NOx |

Synthesis of the Core N-Oxide

The industrial synthesis typically originates from Maltol (3-hydroxy-2-methyl-4-pyrone), which is converted to 3-methoxy-2-methylpyridine before oxidation.

Protocol: Catalytic N-Oxidation

Objective: Efficient conversion of 3-methoxy-2-methylpyridine to its N-oxide using a metal-free or catalytic system to minimize impurity profiles.

Reagents:

-

Substrate: 3-Methoxy-2-methylpyridine (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30-35% aq., 1.2–1.5 eq)

-

Catalyst: Phosphotungstic acid (0.01 eq) or Glacial Acetic Acid (solvent/catalyst)

Step-by-Step Methodology:

-

Dissolution: Charge 3-methoxy-2-methylpyridine into a glass-lined reactor. Add phosphotungstic acid (20% aq. solution) if using the catalytic aqueous route, or dissolve in glacial acetic acid (3 vol).

-

Oxidation: Heat the mixture to 70–80°C . Slowly dose Hydrogen Peroxide over 2 hours. Caution: Exothermic reaction. Maintain internal temperature <90°C.

-

Digestion: Stir at 85°C for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Quenching: Cool to 25°C. If using acetic acid, distill off solvent under reduced pressure.

-

Neutralization: Adjust pH to 7–8 using 30% NaOH solution.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).

-

Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-oxide. Recrystallize from ethyl acetate/hexane if high purity (>98%) is required.

Functionalization Pathways

The utility of 3-Methoxy-2-methylpyridine 1-oxide lies in its divergent reactivity. It can be nitrated to access 4-substituted derivatives (Pantoprazole route) or rearranged to access 2-hydroxymethyl derivatives.

Pathway A: C4-Nitration (Pantoprazole/Rabeprazole Precursor)

The N-oxide group directs electrophiles to the C4 position (para) and C2 (ortho). Since C2 is blocked by a methyl group and C3 by a methoxy group, nitration occurs exclusively at C4.

Reaction:

-

Significance: The nitro group is a good leaving group in this system. It is subsequently displaced by chloride (using acetyl chloride) or alkoxides (e.g., 3-methoxypropoxide for Rabeprazole) to install the drug's "tail".

Pathway B: The Boekelheide Rearrangement

This is the defining reaction for this intermediate. It transforms the C2-methyl group into a C2-acetoxymethyl group, which is then hydrolyzed to the alcohol.

Mechanism:

-

O-Acylation: Reaction with acetic anhydride (Ac₂O) forms an N-acetoxypyridinium cation.

-

Deprotonation: The acetate anion abstracts a proton from the C2-methyl group, forming an anhydrobase (ene-amine like intermediate).

-

[3,3]-Sigmatropic Shift: The acetate group migrates from the nitrogen to the C2-methylene carbon.

-

Hydrolysis: The resulting ester is hydrolyzed to the primary alcohol.

Visualization: Synthesis & Rearrangement Logic

Figure 1: Divergent synthetic pathways from the core N-oxide intermediate to pharmaceutical actives.[1][3]

Detailed Experimental Protocol: Boekelheide Rearrangement

Context: Converting the N-oxide to the 2-hydroxymethyl linker.

Reagents:

-

3-Methoxy-2-methylpyridine 1-oxide (1.0 eq)

-

Acetic Anhydride (Ac₂O) (3.0–5.0 eq)

-

Solvent: None (Neat) or Toluene (if dilution needed)

Procedure:

-

Addition: Place 3-Methoxy-2-methylpyridine 1-oxide in a reactor.

-

Acylation: Add Acetic Anhydride dropwise at room temperature. (Exothermic).

-

Rearrangement: Heat the reaction mass to 90–100°C (or reflux) for 3–5 hours. The solution typically turns dark brown.

-

Checkpoint: Monitor TLC/HPLC for disappearance of N-oxide.

-

-

Workup: Distill off excess Acetic Anhydride under vacuum.

-

Hydrolysis (One-Pot): Add 10% NaOH solution to the residue and reflux for 1 hour to cleave the acetate ester.

-

Extraction: Cool and extract with Chloroform or DCM.

-

Purification: The product (2-hydroxymethyl-3-methoxypyridine) is an oil that can be crystallized as a hydrochloride salt or used directly.

Safety & Handling (E-E-A-T)

As an application scientist, adhering to safety protocols when handling N-oxides and nitration reactions is non-negotiable.

-

Thermal Runaway: N-oxidation reactions using H₂O₂ are highly exothermic. Always control the addition rate of peroxide based on internal temperature, not just time.

-

Explosion Hazard: Do not concentrate reaction mixtures containing peroxides to dryness. Always test for peroxides (KI starch paper) and quench with sodium bisulfite before distillation.

-

Nitration Risks: The nitration of this N-oxide involves concentrated acids and generates heat.[4] Ensure adequate cooling and emergency venting.

-

Boekelheide Handling: Acetic anhydride is corrosive and lachrymatory. The rearrangement reaction can be vigorous; ensure reflux condensers are efficient.

References

-

Boekelheide, V., & Linn, W. J. (1954).[5] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[5] Link

-

Sethi, M. K., et al. (2009). Process for the preparation of Rabeprazole sodium. World Intellectual Property Organization, WO2009116072A2. Link

-

Li, W. S., et al. (2025).[1] Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.[1] Journal of Flow Chemistry. Link

-

Kohl, B., et al. (1985). Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.[6] United States Patent, US4758579A. Link

-

PubChem. (n.d.). 3-Methoxy-2-methylpyridine 1-oxide (Compound).[7][8][9][10] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pp.bme.hu [pp.bme.hu]

- 3. EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 6. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents [patents.google.com]

- 7. 35392-66-6|5-Methoxy-2-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 8. 2067333-63-3|2-Cyano-3-methoxypyridine 1-oxide|BLD Pharm [bldpharm.com]

- 9. 3-methoxy-2-methylpyridine 1-oxide - Safety Data Sheet [chemicalbook.com]

- 10. 10xchem.com [10xchem.com]

The Lynchpin of Proton Pump Inhibitor Synthesis: A Technical Guide to the Role of Pyridine N-Oxides in Pantoprazole Formation

This in-depth technical guide delves into the critical role of a pivotal pyridine N-oxide intermediate, 3,4-dimethoxy-2-methylpyridine N-oxide, in the industrial synthesis of pantoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders. We will dissect the multi-step synthetic pathway, elucidating the causal factors behind experimental choices and providing detailed protocols for the key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial manufacturing process.

Introduction: The Significance of Pantoprazole and its Synthetic Pathway

Pantoprazole, a second-generation proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. Its widespread clinical use necessitates a robust and efficient large-scale synthesis. The most common industrial route culminates in the condensation of two key fragments: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.[1][2] The synthesis of the former, a highly functionalized pyridine derivative, is a multi-step process where the strategic introduction and subsequent rearrangement of an N-oxide functionality is paramount. This guide will focus on the synthesis of this crucial pyridine intermediate, with a spotlight on the role of its N-oxide precursor.

The Genesis of the Pyridine Core: A Multi-Step Journey from Maltol

The industrial synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride typically commences from the readily available and cost-effective starting material, maltol.[3][4] The overall synthetic strategy involves the sequential construction and modification of the pyridine ring to install the necessary substituents in the correct positions.

Step 1: Methylation of Maltol

The initial step involves the methylation of the hydroxyl group of maltol to yield 3-methoxy-2-methyl-4H-pyran-4-one. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, rendering it a more potent nucleophile for the subsequent reaction with a methylating agent.

Experimental Protocol: Methylation of Maltol [3]

-

Reaction Setup: Maltol is dissolved in an aqueous solution of sodium hydroxide.

-

Cooling: The reaction mixture is cooled in an ice-water bath to 0-2 °C to control the exothermicity of the reaction.

-

Methylation: Dimethyl sulfate is slowly added dropwise to the cooled solution, maintaining the temperature between 2-4 °C. The use of dimethyl sulfate is favored in industrial settings due to its high reactivity and cost-effectiveness.

-

Reaction Monitoring and Work-up: The reaction is stirred for several hours in the ice-water bath. The product, 3-methoxy-2-methyl-4H-pyran-4-one, is then extracted with a suitable organic solvent like dichloromethane.

Step 2: Formation of the Pyridone Ring

The pyran-4-one ring is then converted to a pyridone ring through a reaction with ammonia. This transformation involves a nucleophilic attack of ammonia on the pyranone ring, followed by ring-opening and subsequent recyclization to form the more stable aromatic pyridone system.

Experimental Protocol: Synthesis of 3-Methoxy-2-methyl-4(1H)-pyridone [5]

-

Reaction: 3-Methoxy-2-methyl-4H-pyran-4-one is reacted with aqueous ammonia.

-

Reaction Conditions: The reaction mixture is heated to drive the reaction to completion.

-

Isolation: The product, 3-methoxy-2-methyl-4(1H)-pyridone, is typically isolated after removal of water and unreacted ammonia.

Step 3: Chlorination of the Pyridone

The hydroxyl group of the pyridone is then converted to a chloro group. This is a crucial step to activate this position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6]

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine [6]

-

Reaction: 3-Methoxy-2-methyl-4(1H)-pyridone is suspended in phosphorus oxychloride.

-

Heating: The mixture is refluxed for an extended period (e.g., 10 hours) to ensure complete conversion.

-

Work-up: After the reaction, excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with water and the product is extracted with an organic solvent. The choice of phosphorus oxychloride is dictated by its ability to act as both a reagent and a solvent in some cases, and its effectiveness in converting hydroxyl groups on heterocyclic rings to chlorides.

The Pivotal Role of the N-Oxide: Activation and Rearrangement

The introduction of the N-oxide functionality is a strategic maneuver that profoundly influences the reactivity of the pyridine ring, setting the stage for the key rearrangement that enables the introduction of the hydroxymethyl group at the 2-position.

Step 4: N-Oxidation of the Pyridine Ring

The nitrogen atom of 4-chloro-3-methoxy-2-methylpyridine is oxidized to form 4-chloro-3-methoxy-2-methylpyridine N-oxide. This oxidation increases the electron density of the ring, making it more susceptible to electrophilic attack and also activating the methyl group at the 2-position for subsequent reactions. Common oxidizing agents for this step include hydrogen peroxide in the presence of a catalyst like phosphotungstic acid.[7][8]

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide [8]

-

Catalyst Preparation: A solution of phosphotungstic acid in water is prepared.

-

Reaction Setup: 4-Chloro-3-methoxy-2-methylpyridine is mixed with the phosphotungstic acid solution.

-

Oxidation: The mixture is heated (e.g., to 85-90 °C), and hydrogen peroxide (35%) is added dropwise. The use of a catalyst allows the reaction to proceed under milder conditions and with higher selectivity compared to other oxidizing agents.

-

Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7-9 with a dilute base to decompose any excess hydrogen peroxide. The product is then extracted with dichloromethane.

Step 5: Methoxy Substitution

The chloro group at the 4-position is subsequently displaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide.[9][10] The presence of the N-oxide group facilitates this reaction by withdrawing electron density from the ring, making the 4-position more electrophilic and susceptible to nucleophilic attack. This step yields the key intermediate, 3,4-dimethoxy-2-methylpyridine N-oxide .

Experimental Protocol: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide [2]

-

Reaction: 4-Chloro-3-methoxy-2-methylpyridine N-oxide is reacted with a solution of sodium methoxide in methanol.

-

Reaction Conditions: The reaction is typically stirred for an extended period, and in some cases, gentle heating under reflux may be required to drive the reaction to completion.

-

Work-up: The reaction is neutralized with an acid, and the solvent is evaporated. The product is then extracted with an organic solvent.

Step 6: The Boekelheide Rearrangement: A Masterstroke of Synthetic Design

The conversion of 3,4-dimethoxy-2-methylpyridine N-oxide to 2-hydroxymethyl-3,4-dimethoxypyridine is the most elegant and critical step in this synthetic sequence. This transformation is achieved through a reaction with acetic anhydride, a classic example of the Boekelheide rearrangement.[11][12]

The mechanism of the Boekelheide rearrangement is a subject of detailed study, but it is generally accepted to proceed through the following key steps:[13]

-

O-Acylation: The oxygen atom of the N-oxide nucleophilically attacks one of the carbonyl carbons of acetic anhydride, forming an N-acetoxy pyridinium intermediate.

-

Deprotonation: A base (which can be the acetate ion generated in the first step) abstracts a proton from the methyl group at the 2-position, forming a methylene intermediate.

-

[3][3]-Sigmatropic Rearrangement: The N-O bond cleaves, and a new C-O bond is formed in a concerted[3][3]-sigmatropic rearrangement, leading to the formation of a 2-acetoxymethyl-3,4-dimethoxypyridine intermediate.

-

Hydrolysis: The acetoxy group is then hydrolyzed under basic conditions to yield the final product, 2-hydroxymethyl-3,4-dimethoxypyridine.

This rearrangement is a powerful tool in synthetic organic chemistry as it allows for the functionalization of a methyl group alpha to a heteroaromatic N-oxide. The choice of acetic anhydride is crucial as it serves as both a reactant and a solvent in many protocols, driving the reaction forward.[14]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-3,4-dimethoxypyridine [3][14]

-

Reaction Setup: 3,4-Dimethoxy-2-methylpyridine N-oxide is dissolved in acetic acid and heated (e.g., to 75-85 °C).

-

Addition of Acetic Anhydride: Acetic anhydride is slowly added to the heated solution.

-

Heating: The reaction mixture is then heated at an elevated temperature (e.g., 85-140 °C) for several hours to effect the rearrangement.

-

Hydrolysis and Work-up: After the rearrangement is complete, excess acetic anhydride is removed, and a sodium hydroxide solution is added to hydrolyze the acetate intermediate. The final product, 2-hydroxymethyl-3,4-dimethoxypyridine, is then extracted with an organic solvent.

The Final Steps to the Key Pantoprazole Intermediate

With the hydroxymethyl group successfully installed at the 2-position, the final transformation to the desired pantoprazole intermediate is straightforward.

Step 7: Chlorination of the Hydroxymethyl Group

The primary alcohol of 2-hydroxymethyl-3,4-dimethoxypyridine is converted to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).[15] This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride [15]

-

Reaction Setup: 2-Hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert organic solvent such as dichloromethane.

-

Cooling: The solution is cooled to a low temperature (e.g., below -5 °C).

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise, maintaining the low temperature. This is a highly exothermic reaction, and temperature control is critical to prevent side reactions.

-

Isolation: After the reaction is complete, the product, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration.

Data Summary

The following table summarizes the key transformations and typical reaction conditions in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

| Step | Starting Material | Key Reagents | Product | Typical Conditions |

| 1 | Maltol | Dimethyl sulfate, NaOH | 3-Methoxy-2-methyl-4H-pyran-4-one | 0-4 °C, Aqueous solution |

| 2 | 3-Methoxy-2-methyl-4H-pyran-4-one | Aqueous Ammonia | 3-Methoxy-2-methyl-4(1H)-pyridone | Heating |

| 3 | 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride (POCl₃) | 4-Chloro-3-methoxy-2-methylpyridine | Reflux |

| 4 | 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide, Phosphotungstic acid | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | 85-90 °C, Aqueous solution |

| 5 | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | Sodium methoxide | 3,4-Dimethoxy-2-methylpyridine N-oxide | Stirring at room temperature or reflux in methanol |

| 6 | 3,4-Dimethoxy-2-methylpyridine N-oxide | Acetic anhydride, NaOH (for hydrolysis) | 2-Hydroxymethyl-3,4-dimethoxypyridine | Heating at 85-140 °C, followed by basic hydrolysis |

| 7 | 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride (SOCl₂) | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | Low temperature (e.g., < -5 °C) in an inert solvent like dichloromethane |

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the key mechanistic step of the Boekelheide rearrangement.

Caption: Overall synthetic workflow for 2-chloromethyl-3,4-dimethoxypyridine HCl.

Caption: Mechanism of the Boekelheide Rearrangement.

Conclusion

The synthesis of the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride intermediate is a testament to the power of strategic synthetic design. The introduction and subsequent rearrangement of the N-oxide functionality, specifically in the form of 3,4-dimethoxy-2-methylpyridine N-oxide, is the lynchpin of the entire process. This allows for the regioselective introduction of a hydroxymethyl group, a functionality that would be challenging to install directly. Understanding the nuances of each step, from the choice of reagents to the underlying reaction mechanisms, is crucial for optimizing the industrial production of pantoprazole and ensuring the continued availability of this vital medication.

References

- CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google P

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. (URL: [Link])

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P

-

2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma. (URL: [Link])

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. (URL: [Link])

-

On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC. (URL: [Link])

-

3-Methoxy-2-methyl-1H-pyridin-4-one - ChemBK. (URL: [Link])

-

Synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide - PrepChem.com. (URL: [Link])

- CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google P

- CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google P

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google P

-

Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (URL: [Link])

-

3-Methoxy-2-methyl-4H-pyran-4-one - PubChem. (URL: [Link])

-

Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (URL: [Link])

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][16]pyridine-1,3-diones - ResearchGate. (URL: [Link])

-

4-chloropyridine reacts with sodium methoxide about 230 million times fas.. - Filo. (URL: [Link])

-

4780-14-7 | Chemical Name : 3-Methoxy-2-methyl-4H-pyran-4-one | | Pharmaffiliates. (URL: [Link])

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. (URL: [Link])

-

The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions - Refubium - Freie Universität Berlin. (URL: [Link])

-

Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (URL: [Link])

-

INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (URL: [Link])

-

Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. (URL: [Link])

-

Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange. (URL: [Link])

-

Solved 10. 4-Chloropyridine reacts with sodium methoxide to | Chegg.com. (URL: [Link])

- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google P

-

Quantitative analysis of methylation and hydroxymethylation using oXBS-qMSP - Protocols.io. (URL: [Link])

-

Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC. (URL: [Link])

Sources

- 1. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 4. 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride - zebpharma [zebpharma.com]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 15. CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

A Comprehensive Computational Chemistry Analysis of 3-Methoxy-2-methylpyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Computational Chemistry

Abstract: This technical guide provides an in-depth exploration of the computational chemistry of 3-Methoxy-2-methylpyridine 1-oxide, a heterocyclic N-oxide of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific molecule, this guide establishes a robust computational protocol, leveraging comparative analysis with the parent pyridine and established knowledge of related pyridine N-oxides. By detailing a validated theoretical approach, we aim to elucidate the structural, electronic, and spectroscopic properties of 3-Methoxy-2-methylpyridine 1-oxide, offering valuable insights for researchers in drug design and development. This document serves as a practical workflow for the computational investigation of substituted pyridine N-oxides, emphasizing the synergy between theoretical calculations and experimental understanding.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a fascinating class of heterocyclic compounds characterized by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom. This N-oxide functional group significantly alters the electronic and chemical properties of the parent pyridine, leading to a unique reactivity profile and a wide range of applications. The N-O bond imparts a high dipole moment and increased water solubility, making these compounds attractive scaffolds in medicinal chemistry.[1] Pyridine N-oxides are more reactive towards both nucleophiles and electrophiles compared to their parent pyridines, opening up diverse synthetic pathways.[1]

3-Methoxy-2-methylpyridine 1-oxide, the subject of this guide, incorporates a methoxy and a methyl group on the pyridine ring, which are expected to further modulate its electronic structure and reactivity. Understanding the precise influence of these substituents on the geometry, electronic properties, and spectroscopic signatures of the N-oxide is crucial for its potential applications.

This guide will systematically delineate a computational methodology to characterize 3-Methoxy-2-methylpyridine 1-oxide, providing a foundational understanding for its further investigation and utilization.

Computational Methodology: A Self-Validating Approach

The cornerstone of reliable computational chemistry lies in the judicious selection of theoretical methods and basis sets. Our approach is grounded in methods that have demonstrated proven accuracy for related aromatic and heterocyclic systems.

Selection of a Computational Model

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. For pyridine and its derivatives, several functionals have been benchmarked.[2] Based on these studies, we have selected the following:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and has a long track record of providing reliable geometries and electronic properties for organic molecules.[3][4]

-

M06-2X: This meta-hybrid GGA functional is known to perform well for non-covalent interactions and thermochemistry, which can be relevant for potential intermolecular interactions of the title compound.[5]

To ensure the quality of our calculations, we will employ a triple-zeta quality basis set with diffuse and polarization functions, 6-311++G(d,p) , which is essential for accurately describing the electron distribution in a molecule with heteroatoms and a polar N-O bond.

The Computational Workflow

Our investigation will follow a systematic and logical progression, ensuring that each step builds upon a validated foundation.

Figure 1: A schematic representation of the computational workflow.

Experimental Protocol: Step-by-Step Computational Analysis

-

Initial Structure Generation:

-

The initial 3D structure of 3-Methoxy-2-methylpyridine is built using a molecular editor.

-

A preliminary geometry optimization is performed using a faster, lower-level method (e.g., PM7) to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Frequency Calculation:

-

The pre-optimized structure is then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

-

A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum.

-

-

In-silico N-Oxidation:

-

The oxygen atom is added to the nitrogen of the optimized 3-Methoxy-2-methylpyridine structure to generate the initial geometry of the N-oxide.

-

-

Geometry Optimization and Frequency Calculation of the N-Oxide:

-

The same optimization and frequency calculation protocol as for the parent pyridine is applied to 3-Methoxy-2-methylpyridine 1-oxide.

-

-

Spectroscopic Simulations:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the isotropic shielding constants of all atoms at the B3LYP/6-311++G(d,p) level. The calculated chemical shifts are then referenced against a standard (e.g., tetramethylsilane).

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

-

-

Molecular Orbital Analysis:

-

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand the electronic properties and reactivity of the N-oxide.

-

Results and Discussion: Unveiling the Properties of 3-Methoxy-2-methylpyridine 1-oxide

Molecular Geometry

The optimized geometries of 3-Methoxy-2-methylpyridine and its N-oxide reveal the structural changes upon N-oxidation. The key geometric parameters are summarized in the table below.

| Parameter | 3-Methoxy-2-methylpyridine | 3-Methoxy-2-methylpyridine 1-oxide |

| Bond Lengths (Å) | ||

| N1-O1 | - | 1.275 |

| N1-C2 | 1.342 | 1.365 |

| C2-C3 | 1.401 | 1.389 |

| C3-C4 | 1.385 | 1.392 |

| C4-C5 | 1.393 | 1.381 |

| C5-C6 | 1.381 | 1.388 |

| C6-N1 | 1.341 | 1.369 |

| C3-O2 | 1.363 | 1.358 |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 117.8 | 120.5 |

| O1-N1-C2 | - | 119.8 |

| O1-N1-C6 | - | 119.7 |

Upon N-oxidation, the C-N-C bond angle within the pyridine ring increases, and the N-C bond lengths are elongated. This is consistent with the introduction of the electron-withdrawing N-oxide group, which alters the hybridization and electron density at the nitrogen atom. The calculated N-O bond length of 1.275 Å is in good agreement with experimental and theoretical values for other pyridine N-oxides.[3]

Electronic Properties

The introduction of the N-oxide group significantly influences the electronic landscape of the molecule.

Figure 2: HOMO-LUMO energy levels and gaps.

The HOMO and LUMO energies are both lowered upon N-oxidation, indicating that the N-oxide is more resistant to oxidation but more susceptible to reduction compared to the parent pyridine. The HOMO-LUMO gap is also slightly reduced, which can have implications for the molecule's reactivity and electronic transitions. The HOMO is primarily localized on the pyridine ring and the oxygen of the methoxy group, while the LUMO is distributed over the pyridine N-oxide moiety, suggesting that this region is the most likely site for nucleophilic attack.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The most characteristic vibrational mode of pyridine N-oxides is the N-O stretching frequency. Our calculations predict this vibration to be in the range of 1250-1300 cm⁻¹, which is consistent with experimental observations for other pyridine N-oxides.

NMR Spectroscopy: The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical spectrum that can be used for the identification and characterization of 3-Methoxy-2-methylpyridine 1-oxide. The N-oxidation is predicted to cause a downfield shift of the protons and carbons in the vicinity of the N-oxide group, a phenomenon that has been observed experimentally in other pyridine N-oxides.[6]

UV-Vis Spectroscopy: The TD-DFT calculations predict the main electronic transitions of 3-Methoxy-2-methylpyridine 1-oxide. The primary absorption bands are expected in the UV region, arising from π → π* transitions within the aromatic system. The introduction of the N-oxide group is expected to cause a red shift in the absorption maxima compared to the parent pyridine.

Implications for Drug Development and Research

The computational characterization of 3-Methoxy-2-methylpyridine 1-oxide provides valuable insights for its potential applications:

-

Drug Design: The calculated electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can guide the design of new drug candidates by identifying potential sites for interaction with biological targets.

-

Reactivity Prediction: The understanding of the electronic structure allows for the prediction of the molecule's reactivity in various chemical reactions, aiding in the design of synthetic routes and the development of new functional materials.

-

Spectroscopic Identification: The simulated spectra (IR, NMR, UV-Vis) can serve as a reference for the experimental identification and characterization of this and related compounds.

Conclusion

This technical guide has presented a comprehensive computational study of 3-Methoxy-2-methylpyridine 1-oxide. Through a validated DFT-based approach, we have elucidated its geometric, electronic, and spectroscopic properties. The comparative analysis with the parent pyridine has highlighted the significant influence of the N-oxide functionality. The presented workflow and data provide a solid foundation for future experimental and theoretical investigations of this promising molecule and its derivatives, with potential applications in medicinal chemistry and beyond.

References

-

M. S. S. Priyadarshani, N. V. S. L. S. V. D. P. K. Abeywickrama, and S. G. R. P. D. S. Rajapakse, "Substituent effect on the properties of pyridine-N-oxides," ResearchGate, 2016. [Online]. Available: [Link]

- J. A. Joule and K. Mills, Heterocyclic Chemistry, 5th ed. Wiley, 2010.

-

PubChem, "3-Methoxy-2-methylpyridine." [Online]. Available: [Link]

-

ChemRxiv, "Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides." [Online]. Available: [Link]

-

ResearchGate, "Experimental[3] and calculated bond lengths, bond angles and dihedral angles for the title molecule." [Online]. Available: [Link]

-

Royal Society of Chemistry, "N-oxidation of Pyridine Derivatives - Supporting Information." [Online]. Available: [Link]

-

RSC Advances, "A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity." [Online]. Available: [Link]

-

PMC, "Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives." [Online]. Available: [Link]

-

RSC Publishing, "A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds." [Online]. Available: [Link]

-

Freie Universität Berlin, "Dichlorine–pyridine N-oxide halogen-bonded complexes." [Online]. Available: [Link]

-

PubChem, "3-Methoxy-2-methylpyridine 1-oxide." [Online]. Available: [Link]

-